

An In-depth Technical Guide to H-Asp(OtBu)-OMe.HCl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Asp(OtBu)-OMe.HCl**

Cat. No.: **B555412**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Aspartic acid β -tert-butyl ester α -methyl ester hydrochloride, commonly abbreviated as **H-Asp(OtBu)-OMe.HCl**. It is a widely used derivative of L-aspartic acid in synthetic peptide chemistry. The strategic placement of protecting groups—a tert-butyl (OtBu) ester on the side-chain carboxyl group and a methyl ester (OMe) on the α -carboxyl group—makes it a valuable building block for the synthesis of complex peptides and peptidomimetics.

Chemical Structure and Properties

H-Asp(OtBu)-OMe.HCl is the hydrochloride salt of an aspartic acid derivative where the two carboxylic acid functional groups are orthogonally protected. The tert-butyl ester is labile to strong acids (e.g., trifluoroacetic acid), while the methyl ester is typically removed by saponification. The free primary amine, present as a hydrochloride salt, serves as a nucleophile for peptide bond formation.

Chemical Structure:

Physicochemical and Quantitative Data

The key properties of **H-Asp(OtBu)-OMe.HCl** are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Citations
CAS Number	2673-19-0	[1]
Molecular Formula	C ₉ H ₁₈ ClNO ₄	[1]
Molecular Weight	239.70 g/mol	[1]
IUPAC Name	4-O-tert-butyl 1-O-methyl (2S)-2- aminobutanedioate;hydrochloride	[2]
Canonical SMILES	COC(=O)--INVALID-LINK-- CC(=O)OC(C)(C)C.Cl	[2]
Appearance	White to off-white solid powder	
Melting Point	167-175 °C (decomposes)	
Solubility	Soluble in DMSO, Dichloromethane, Chloroform, Ethyl Acetate	
Storage	2-8°C, sealed, away from moisture	

Role in Peptide Synthesis

H-Asp(OtBu)-OMe.HCl is primarily utilized in solution-phase peptide synthesis (SPPS). In this methodology, peptide chains are elongated in a homogenous solution. The free α -amino group of **H-Asp(OtBu)-OMe.HCl** allows it to act as the C-terminal starting residue, to which an N-terminally protected amino acid is coupled.

It is less commonly used as a starting material in solid-phase peptide synthesis (SPPS) because the α -amino group is not protected. However, the corresponding N-protected derivative, such as Fmoc-Asp(OtBu)-OMe, is a staple in SPPS workflows. The principles of SPPS are crucial for understanding the context in which such protected amino acids are used.

Experimental Protocols

The following protocols provide detailed methodologies for typical applications involving protected aspartic acid derivatives.

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to **H-Asp(OtBu)-OMe.HCl** to form a dipeptide. This is a foundational step in solution-phase synthesis.

Materials:

- **H-Asp(OtBu)-OMe.HCl**
- Fmoc-Ala-OH (or another N-protected amino acid)
- 1-Hydroxybenzotriazole (HOBr)
- N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
- Anhydrous MgSO₄ or Na₂SO₄
- Silica gel for column chromatography

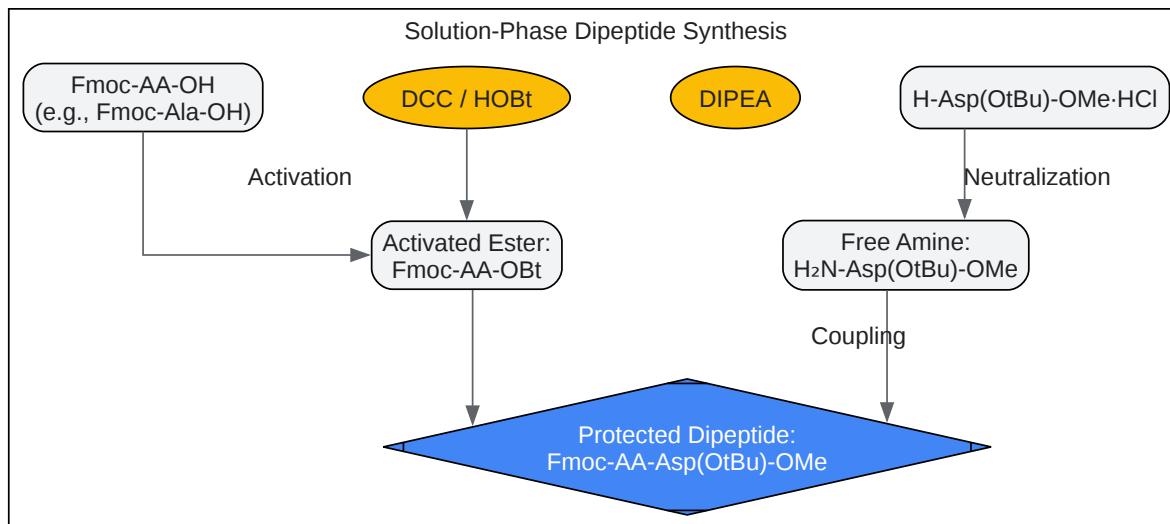
Procedure:

- Neutralization: Dissolve **H-Asp(OtBu)-OMe.HCl** (1.2 equivalents) in anhydrous DCM. Add DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature to obtain the free amine.
- Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBr (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
- Add DCC (1.1 equivalents) to the Fmoc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.

- Coupling: Filter the DCU precipitate and add the filtrate (containing the activated Fmoc-Ala-OBt ester) to the neutralized H-Asp(OtBu)-OMe solution from step 1.
- Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude dipeptide product by silica gel column chromatography to yield the pure Fmoc-Ala-Asp(OtBu)-OMe.

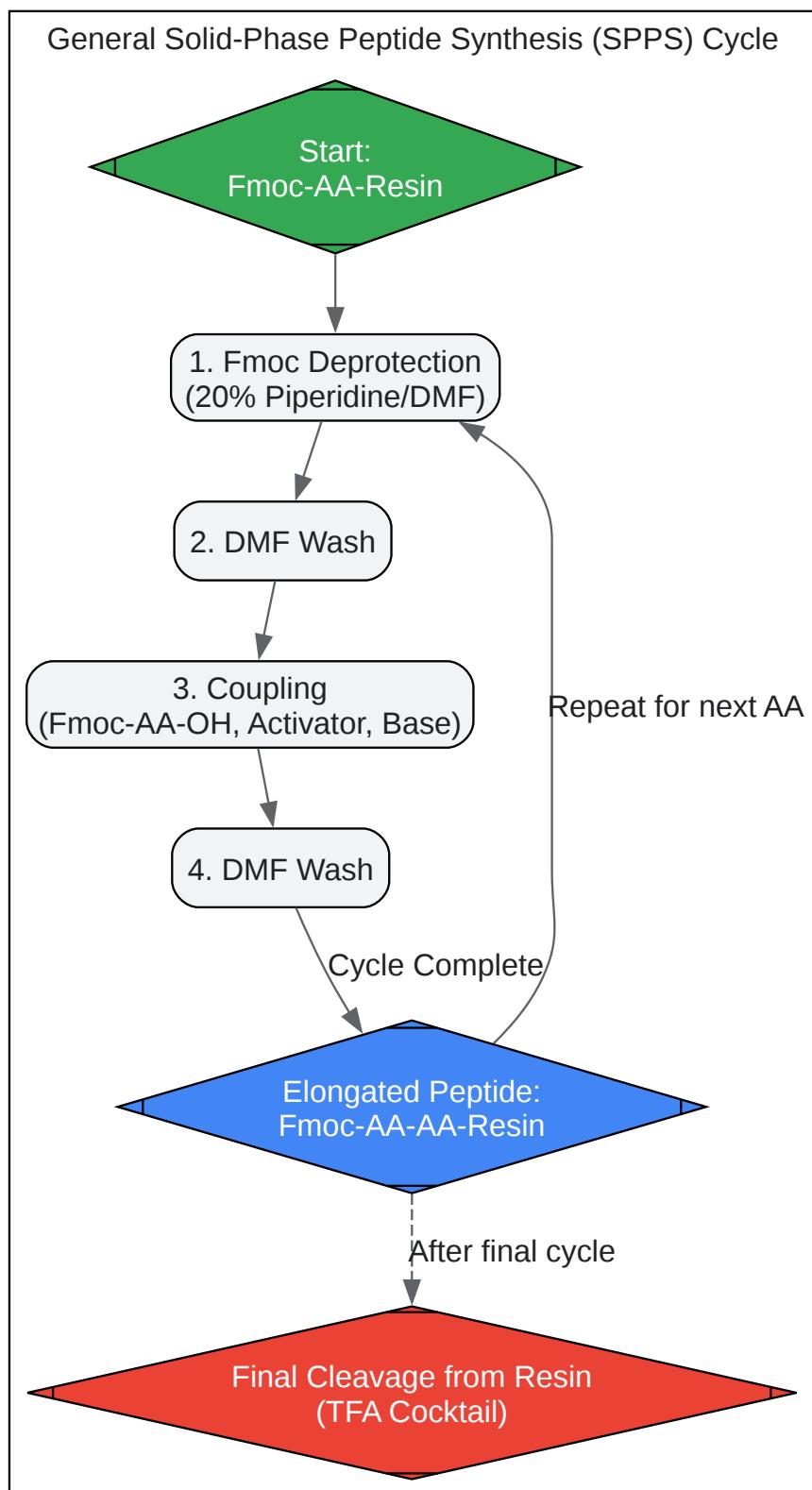
While **H-Asp(OtBu)-OMe.HCl** itself is not the direct input for chain elongation in SPPS, its N-protected counterpart, Fmoc-Asp(OtBu)-OH, is. The following protocol and diagram describe the general Fmoc-based SPPS cycle, which is the context for using such derivatives.

Materials:


- Rink Amide or Wang resin (solid support)
- Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)
- Coupling reagents: HBTU, HATU, or DIC/HOBt
- Base: DIPEA
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.
- Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Coupling:
 - In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (DIPEA, 6 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-4 hours at room temperature.
- Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
- Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A yellow result is negative; a dark blue result is positive, indicating incomplete coupling.
- Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.
- Final Cleavage & Deprotection: After the final amino acid is coupled and its Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like OtBu).
- Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and purify by reverse-phase HPLC.


Visualized Workflows

The following diagrams, generated using DOT language, illustrate the key chemical processes involving protected amino acids.

[Click to download full resolution via product page](#)

Caption: Logical workflow for a solution-phase coupling reaction.

[Click to download full resolution via product page](#)

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to H-Asp(OtBu)-OMe.HCl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b555412#h-asp-otbu-ome-hcl-structure-and-formula\]](https://www.benchchem.com/product/b555412#h-asp-otbu-ome-hcl-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com